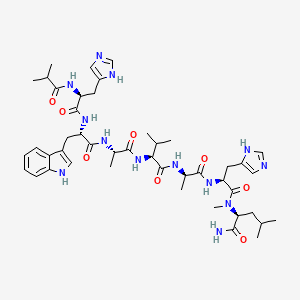

isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2

Beschreibung

Diese Verbindung leitet sich von der C-terminalen Sequenz von Bombesin/Gastrin-Releasing-Peptid ab, wobei das letzte Methionin-Rest fehlt . Sie hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Endokrinologie und Pharmakologie.

Eigenschaften

Molekularformel |

C45H65N13O8 |

|---|---|

Molekulargewicht |

916.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanamide |

InChI |

InChI=1S/C45H65N13O8/c1-23(2)14-36(38(46)59)58(9)45(66)35(17-30-20-48-22-51-30)56-40(61)26(7)53-44(65)37(24(3)4)57-41(62)27(8)52-42(63)33(15-28-18-49-32-13-11-10-12-31(28)32)55-43(64)34(54-39(60)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H2,46,59)(H,47,50)(H,48,51)(H,52,63)(H,53,65)(H,54,60)(H,55,64)(H,56,61)(H,57,62)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |

InChI-Schlüssel |

PPGUWGIPRTYEBI-QHOQUQLNSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C)[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |

Kanonische SMILES |

CC(C)CC(C(=O)N)N(C)C(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 erfolgt mittels Festphasenpeptidsynthese (SPPS), einer gängigen Methode zur Herstellung von Peptiden. Der Prozess beinhaltet typischerweise die folgenden Schritte:

Anbindung der ersten Aminosäure: an ein festes Harz.

Sequentielle Zugabe von geschützten Aminosäuren: unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Entschützung der Aminogruppe: nach jedem Kupplungsschritt unter Verwendung von TFA.

Abspaltung des Peptids vom Harz: und abschließende Entschützung mit einem Cocktail aus TFA, Wasser und Scavengern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Integrität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Tryptophan- und Histidinresten auftreten.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynurenin führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an den Bombesin/Gastrin-Releasing-Peptid-Rezeptor und blockiert so dessen Aktivität. Diese antagonistische Wirkung hemmt die nachgeschalteten Signalwege, die normalerweise durch Bombesin oder Gastrin-Releasing-Peptid aktiviert werden. Zu den molekularen Zielstrukturen gehören verschiedene G-Protein-gekoppelte Rezeptoren und zugehörige Signalmoleküle.

Wirkmechanismus

The compound exerts its effects by binding to the bombesin/gastrin-releasing peptide receptor, thereby blocking the receptor’s activity. This antagonistic action inhibits the downstream signaling pathways that are typically activated by bombesin or gastrin-releasing peptide. The molecular targets include various G-protein coupled receptors and associated signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bombesin: Ein Peptid, das eine ähnliche Sequenz aufweist, aber den letzten Methionin-Rest enthält.

Neuromedin B: Ein weiteres Peptid mit ähnlichen Rezeptor-Zielstrukturen, aber unterschiedlicher Sequenz und Struktur.

Analoga von Substanz P: Peptide, die ebenfalls auf verwandte Rezeptoren wirken, aber unterschiedliche Sequenzen aufweisen

Einzigartigkeit

Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 ist aufgrund seiner spezifischen Sequenz und des Fehlens des letzten Methionin-Rests einzigartig, was seine antagonistischen Eigenschaften verstärkt. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung rezeptorvermittelter Prozesse und die Entwicklung therapeutischer Wirkstoffe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.